5-(1,3-Benzoxazol-2-yl)-2-methylaniline is a chemical compound that belongs to the benzoxazole family, recognized for its diverse biological activities and applications across various fields. Benzoxazoles are heterocyclic compounds characterized by the presence of nitrogen and oxygen in their ring structure. This specific compound features a benzoxazole moiety linked to a methylaniline group, which enhances its utility in research and industrial applications, including its potential therapeutic roles in medicine, particularly as an antimicrobial and anticancer agent .
The compound is cataloged under the CAS number 292644-38-3 and is available from various chemical suppliers such as Sigma-Aldrich and Manchester Organics. Its synthesis and structural properties have been explored in several studies, highlighting its significance in both academic research and industrial applications .
5-(1,3-Benzoxazol-2-yl)-2-methylaniline is classified as an organic compound due to its carbon-based structure. It falls under the category of heterocycles, specifically benzoxazoles, which are known for their biological activities. The compound's classification also extends to medicinal chemistry due to its potential applications in drug development .
The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline typically involves the condensation reaction of 2-aminophenol with an appropriate aldehyde or ketone. One notable method employs the use of pent-ethylene diammonium pentachloro bismuth as a catalyst under solvent-free conditions at room temperature. This approach is favored for its simplicity and efficiency .
The reaction conditions are crucial for optimizing yield and purity. The procedure generally requires careful control of temperature and reactant concentrations. The use of high-throughput techniques and continuous flow reactors has also been explored for industrial-scale synthesis, enhancing efficiency and scalability .
The molecular structure of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline can be represented as follows:
This indicates the presence of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom within its framework.
The compound's molecular weight is approximately 224.26 g/mol. Its structural features include a benzoxazole ring fused with a methylaniline group, which contributes to its chemical reactivity and biological activities .
5-(1,3-Benzoxazol-2-yl)-2-methylaniline can participate in several chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions used during the reactions. For instance, oxidation may lead to quinone derivatives while reduction could yield various amines .
The mechanism of action for 5-(1,3-Benzoxazol-2-yl)-2-methylaniline involves interactions at the molecular level with various enzymes and proteins. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
This compound exhibits antimicrobial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains. Its ability to interact with cellular components underscores its potential therapeutic applications .
5-(1,3-Benzoxazol-2-yl)-2-methylaniline appears as a solid at room temperature with specific melting points that vary based on purity levels. The compound is soluble in organic solvents but has limited solubility in water.
The chemical properties include:
5-(1,3-Benzoxazol-2-yl)-2-methylaniline finds numerous applications across different scientific fields:
The benzoxazole heterocycle represents a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and structural compatibility with biological targets. This bicyclic system consists of a benzene ring fused to an oxazole ring, providing a planar configuration that facilitates π-π stacking interactions with biomolecular targets. The oxygen and nitrogen atoms within the oxazole ring serve as hydrogen bond acceptors, enabling specific polar interactions with enzymes and receptors [1] [4]. Benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antimycobacterial effects, making them invaluable templates in rational drug design [1] [6]. Marketed drugs containing this core include the NSAID flunoxaprofen, the antibiotic calcimycin, and the antibacterial agent boxazomycin B, demonstrating its clinical relevance [1] [6].
The scaffold's significance is further enhanced by its role as a bioisostere for nucleic acid bases (adenine and guanine), allowing synthetic derivatives to mimic natural substrates in biological systems [6]. This property underpins the ability of benzoxazole-based compounds to interact with diverse biopolymers, particularly DNA-processing enzymes like topoisomerases, which are crucial targets in oncology [4] [6]. The structural tunability of the benzoxazole ring through substitutions at the 2-, 5-, and 6-positions enables medicinal chemists to optimize pharmacokinetic properties and target selectivity [1] [4].
The therapeutic application of benzoxazoles has evolved significantly since their initial discovery. Early benzoxazole-containing drugs like the muscle relaxant chlorzoxazone (approved in 1958) demonstrated the scaffold's central nervous system activity [1]. The 1980s saw the development of non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen, which featured a 2-arylbenzoxazole core targeting cyclooxygenase enzymes [1] [6]. While benoxaprofen was withdrawn due to safety concerns, it validated benzoxazoles as viable drug candidates and stimulated further research.
The 21st century witnessed expanded exploration of benzoxazoles in oncology and infectious diseases. Contemporary research focuses on structural hybridization, where the benzoxazole core is conjugated with other pharmacophores to enhance bioactivity. For example, recent studies have developed benzoxazole-vorinostat hybrids as histone deacetylase inhibitors and benzoxazole-4-anilinoquinazoline hybrids as EGFR inhibitors [4] [8]. This evolution reflects a strategic shift from simple benzoxazole derivatives to complex molecular architectures designed for multi-target engagement. The compound 5-(1,3-Benzoxazol-2-yl)-2-methylaniline exemplifies this modern approach, featuring an aniline moiety at the 5-position that potentially enhances interactions with tyrosine kinase targets like VEGFR-2 [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0